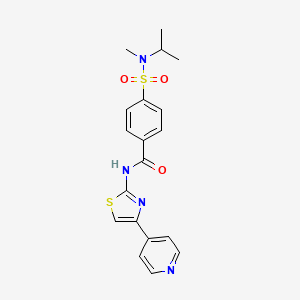![molecular formula C25H18N8O3 B2535578 2-(1H-indol-3-yl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-oxoacetamide CAS No. 1019098-26-0](/img/no-structure.png)
2-(1H-indol-3-yl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including an indole, a pyrazole, and a pyrimidine . These groups are common in many biologically active compounds, so this molecule could potentially have interesting properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole, pyrazole, and pyrimidine rings would all contribute to the overall structure . The presence of these rings could also lead to interesting electronic properties, as aromatic rings often do .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could make it relatively nonpolar and insoluble in water. The presence of the amide group could allow for hydrogen bonding, which could influence its solubility and boiling point .Wissenschaftliche Forschungsanwendungen
Chemical Inhibitors and Drug Metabolism
Compounds similar to the specified chemical structure have been studied as chemical inhibitors, particularly in the context of Cytochrome P450 (CYP) enzymes in human liver microsomes. These enzymes play a critical role in drug metabolism, and inhibitors can help in predicting drug-drug interactions by understanding the involvement of specific CYP isoforms in the metabolism of various drugs. Potent and selective chemical inhibitors are crucial for deciphering the specific CYP isoforms' involvement in drug metabolism, potentially contributing to safer pharmacotherapy by minimizing adverse drug interactions (Khojasteh et al., 2011).
Antifungal Applications
Research on synthetic compounds, including structural analogs of the specified molecule, has shown potential in combating plant diseases, such as Bayoud disease affecting date palms. Studies focus on the chemical synthesis of compounds to identify antifungal pharmacophores, offering insights into the development of targeted molecules for agricultural applications, thereby contributing to food security and crop protection (Kaddouri et al., 2022).
Synthesis of Complex Molecules
The significance of compounds with complex molecular structures, including fused heterocyclic derivatives, is highlighted in their application as novel pharmaceuticals. Multi-component reactions (MCRs) represent an atom economical, eco-friendly approach for synthesizing complex molecules, including heterocycles, in a single step with higher selectivity. These synthetic methodologies facilitate the development of new drugs and materials with improved efficacy and reduced environmental impact (Dhanalakshmi et al., 2021).
Medicinal Chemistry and Drug Discovery
Pyrazolo[1,5-a]pyrimidine scaffold, closely related to the compound , has been explored for its broad range of medicinal properties, including anticancer, CNS agents, anti-infectious, and anti-inflammatory activities. The structure-activity relationship (SAR) studies around this scaffold provide a foundation for developing drug-like candidates for various disease targets, underscoring the compound's potential in medicinal chemistry and drug discovery (Cherukupalli et al., 2017).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on this compound would depend on its properties and potential applications. For example, if it has interesting biological activity, it could be studied further as a potential drug. Alternatively, if it has interesting chemical or physical properties, it could be studied for potential use in materials or other applications .
Eigenschaften
CAS-Nummer |
1019098-26-0 |
|---|---|
Produktname |
2-(1H-indol-3-yl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-oxoacetamide |
Molekularformel |
C25H18N8O3 |
Molekulargewicht |
478.472 |
IUPAC-Name |
2-(1H-indol-3-yl)-N-[5-methyl-2-(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)pyrazol-3-yl]-2-oxoacetamide |
InChI |
InChI=1S/C25H18N8O3/c1-14-11-20(28-24(36)21(34)17-12-26-19-10-6-5-9-16(17)19)33(31-14)25-29-22-18(23(35)30-25)13-27-32(22)15-7-3-2-4-8-15/h2-13,26H,1H3,(H,28,36)(H,29,30,35) |
InChI-Schlüssel |
ZYEWQEPPSLNEOQ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32)C4=NC5=C(C=NN5C6=CC=CC=C6)C(=O)N4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(3-chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2535495.png)
![Ethyl 3-[[4-[4-[(2-ethoxycarbonyl-1-benzofuran-3-yl)carbamoyl]phenoxy]benzoyl]amino]-1-benzofuran-2-carboxylate](/img/structure/B2535497.png)
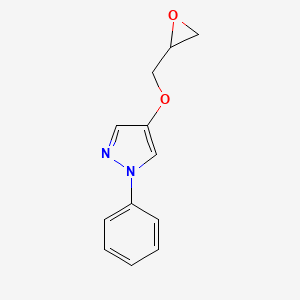
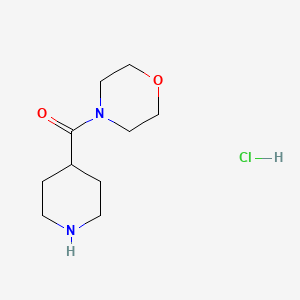
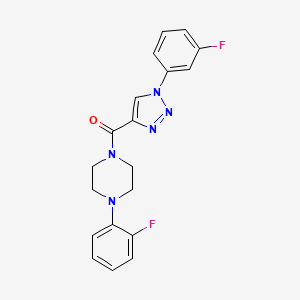
![methyl[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methyl]amine](/img/structure/B2535505.png)
![N-[1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]cyclopropyl]acetamide](/img/structure/B2535507.png)
![(Z)-1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2535508.png)
![(R)-2-amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetic acid hydrochloride](/img/structure/B2535510.png)


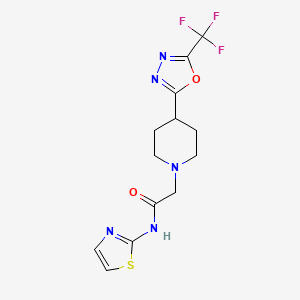
![N-benzyl-N-(cyanomethyl)-6-(furan-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2535516.png)
